molecular formula C16H26N2O2S2 B4519243 N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide

N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide

Cat. No.: B4519243
M. Wt: 342.5 g/mol
InChI Key: AZHRAERKVAAWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide is a useful research compound. Its molecular formula is C16H26N2O2S2 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14357042 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phospholipase A2 Inhibitors : One study synthesized a series of benzenesulfonamides, including derivatives similar to the compound , which were found to be potent inhibitors of membrane-bound phospholipase A2. These compounds were also effective in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).

  • Antioxidant and Enzyme Inhibition Properties : A study investigated benzenesulfonamides with 1,3,5-triazine structures, including piperidine variants, for antioxidant activities and their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

  • 5-HT6 Receptor Antagonist : Another study identified a benzenesulfonamide compound, with piperazine instead of piperidine, as a potent 5-HT6 receptor antagonist with potential therapeutic applications in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

  • Carbonic Anhydrase Inhibitors : Benzenesulfonamides incorporating various moieties, including piperidinyl, have been studied as inhibitors of human carbonic anhydrase isozymes, with potential applications in the treatment of diseases like glaucoma, epilepsy, obesity, and cancer (Alafeefy et al., 2015).

  • 5-HT7 Receptor Antagonists : Research on arylsulfonamide derivatives of aryloxyethyl- and arylthioethyl- piperidines and pyrrolidines has led to the identification of potent 5-HT7 receptor antagonists, with one compound exhibiting significant selectivity and potency (Zajdel et al., 2012).

  • Cholinesterase Inhibition : A study synthesized N-alkyl-N-(piperidin-1-yl)benzenesulfonamides and found them to have promising activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases (Khalid, 2012).

  • Anticancer N-Acylbenzenesulfonamides : A study developed a series of N-acylbenzenesulfonamides, demonstrating anticancer activity towards various human cancer cell lines, highlighting the potential for these compounds in cancer treatment (Żołnowska et al., 2015).

  • Corrosion Inhibition on Iron : Piperidine derivatives, including benzenesulfonamides, were investigated for their efficiency in inhibiting the corrosion of iron, with the study using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Properties

IUPAC Name

N-[3-(3-methylpiperidin-1-yl)propyl]-4-methylsulfanylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-14-5-3-11-18(13-14)12-4-10-17-22(19,20)16-8-6-15(21-2)7-9-16/h6-9,14,17H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHRAERKVAAWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 3
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide
Reactant of Route 6
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.